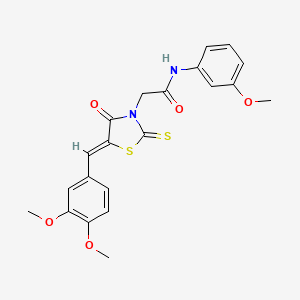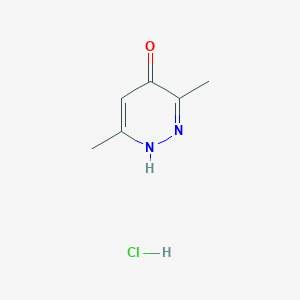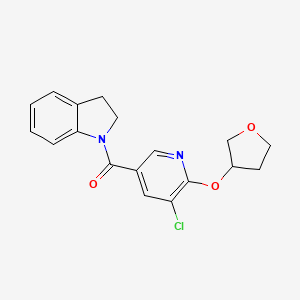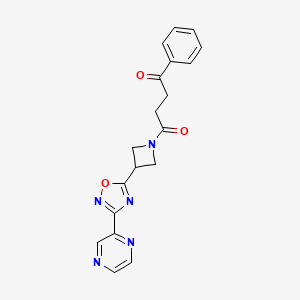![molecular formula C7H14ClN B2750524 {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride CAS No. 1909314-29-9](/img/structure/B2750524.png)
{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is unique and interesting. It is a bicyclic amine compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its IUPAC name is “bicyclo [3.1.0]hexan-2-ylmethanamine hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c8-4-6-2-1-5-3-7 (5)6;/h5-7H,1-4,8H2;1H" .Applications De Recherche Scientifique
Scaffold for Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole, related to {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride, serves as a polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold are developed for new drug searches, highlighting its role in medicinal chemistry (Yarmolchuk et al., 2011).
Core Structure in Bioactive Compounds
Bicyclo[3.1.0]hexane and its heteroanalogues are recognized as core structures in small molecules with various biological activities. They are used as analogues of nucleoside building blocks and as components in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, derivatives of this core structure, are notable examples in antibiotic and metabolic inhibition applications (Jimeno et al., 2011).
Synthesis of Bioactive Molecules
Bicyclo[1.1.1]pentanes (BCPs), an emerging isostere of rigid spacer groups in bioactive molecules, show potential to enhance drug-like qualities. The synthesis of BCP benzylamines, analogues of diaryl methanamines, is significant for their incorporation into new drug targets (Shelp & Walsh, 2018).
Photocytotoxic Properties
Iron(III) complexes with phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, related to the compound , exhibit remarkable photocytotoxicity in cancer cells. These complexes show potential in cancer treatment due to their selective uptake and reactive oxygen species generation upon light exposure (Basu et al., 2015).
Molecular Structure Analysis
N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound synthesized from dehydro-abietylamine, presents a molecular structure with two cyclohexane rings exhibiting classic chair and half-chair conformations. This type of molecular analysis is crucial for understanding the structural properties of compounds like this compound (Wu et al., 2009).
Safety and Hazards
The safety information for “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-5-1-6-3-7(6)2-5;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMTSGFVBMDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)


![Ethyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2750458.png)



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2750462.png)

